1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining aromatic, imidazole, and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazole Moiety:
- Starting with pyridine-2-carbaldehyde and ethylenediamine, the imidazole ring is formed through a cyclization reaction under acidic conditions.
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Attachment of the Urea Group:
- The imidazole derivative is then reacted with an isocyanate derivative of 3,4-dimethylphenyl to form the urea linkage. This step often requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings and imidazole moiety can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced at the urea linkage or the aromatic rings using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the imidazole moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole and pyridine moieties allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)23-19(25)22-10-12-24-11-9-21-18(24)17-5-3-4-8-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFNMLXJECHGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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